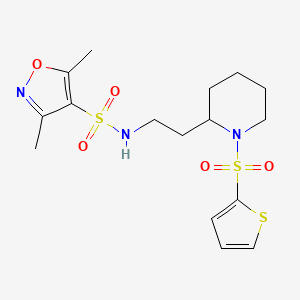

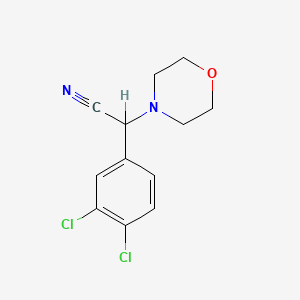

2-(3,4-二氯苯基)-2-(吗啉-4-基)乙腈

描述

Synthesis Analysis The synthesis process of related compounds involves multiple methods, including the Strecker reaction for α-aminonitriles and diverse synthetic pathways for morpholine derivatives. For instance, the preparation of α-aminonitrile compounds can be catalyzed through a silica sulfuric acid-catalyzed Strecker reaction, involving different cyanide sources and achieving specific crystal structures as reported in the synthesis and X-ray diffraction data of related compounds (Quintana et al., 2016).

Molecular Structure Analysis Molecular and crystallographic characterizations are crucial for understanding the structure of these compounds. The molecular structure is often elucidated using techniques such as Fourier transform infrared spectroscopy, gas chromatography–mass spectrometry, and nuclear magnetic resonance, complemented by crystallographic studies via X-ray powder diffraction (Quintana et al., 2016).

Chemical Reactions and Properties Chemical reactions involving morpholine and related compounds are diverse and include base-catalyzed reactions, nucleophilic aromatic substitution, and coupling reactions. The reactivity of morpholine with various reagents in different solvents reveals insights into reaction mechanisms and the effects of solvent dielectric constants on reaction rates (Ayediran et al., 1977).

Physical Properties Analysis The physical properties of compounds like 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile can be inferred from related studies, focusing on solubility, phase behavior, and crystallization patterns. These properties are often influenced by the molecular structure and the nature of substitutions on the morpholine ring.

Chemical Properties Analysis Chemical properties, such as reactivity with other organic molecules, stability under different conditions, and potential for further functionalization, are central to understanding the utility and applications of these compounds. The analysis of reactions with hydrazonoyl halides and the synthesis of complexes demonstrates the versatile chemistry of morpholine derivatives (Awad et al., 2001).

科学研究应用

2,4-D除草剂研究的全球趋势

对2,4-D除草剂的研究,特别是其毒性和诱变性方面,取得了显著进展。一项科学计量学审查提供了关于2,4-D毒性和诱变性特定特征的见解,突出了该领域的趋势和差距。研究表明,重点关注职业风险、神经毒性、除草剂的抗性或耐受性,特别是涉及水生物种和分子印迹。研究人员的合作和集中努力已经取得了对了解2,4-D影响的重要进展(Zuanazzi et al., 2020)。

吗啡啶和吡喃衍生物在药理学中的应用

吗啡啶是一种六元芳香有机杂环化合物,存在于各种有机化合物中,并显示出多样的药理活性。最近的研究探讨了吗啡啶衍生物的广泛药理特性。同样,吡喃及其类似物,由于其多样的应用而显著,已经得到广泛审查。这项研究展示了吗啡啶和吡喃类似物的当前趋势,揭示了它们强效的药理活性(Asif & Imran, 2019)。

农业环境中的除草剂

2,4-D是一种广泛用于农业中控制各种作物中宽叶杂草的除草剂,由于其潜在的环境影响引起了关注。本综述关注微生物在降解2,4-D及其主要降解代谢物2,4-二氯酚(2,4-DCP)中的作用。了解微生物与这些化学物质的相互作用对于减轻环境污染和保护公共健康至关重要(Magnoli et al., 2020)。

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRNQEMYPUOCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)

![N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2488987.png)

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)